4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid
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Overview
Description
4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine and fluorine atoms in the phenyl ring enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the bromine and fluorine substituents. One common method involves the cyclization of appropriate α-haloketones with thiourea under basic conditions to form the thiazole ring. Subsequent bromination and fluorination steps are carried out using bromine and fluorine sources under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed:
- Substituted thiazole derivatives with various functional groups.
- Oxidized or reduced thiazole compounds with altered electronic properties .
Scientific Research Applications
4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
Comparison: 4-(3-Bromo-5-fluorophenyl)thiazole-2-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms, which significantly influences its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H5BrFNO2S |
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Molecular Weight |
302.12 g/mol |
IUPAC Name |
4-(3-bromo-5-fluorophenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2S/c11-6-1-5(2-7(12)3-6)8-4-16-9(13-8)10(14)15/h1-4H,(H,14,15) |
InChI Key |
WKAGTQSLCJHKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=CSC(=N2)C(=O)O |
Origin of Product |
United States |
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